molecular formula C20H12F3N B11956339 N-(9H-Fluoren-9-ylidene)-4-(trifluoromethyl)aniline CAS No. 68161-28-4

N-(9H-Fluoren-9-ylidene)-4-(trifluoromethyl)aniline

Cat. No.: B11956339
CAS No.: 68161-28-4
M. Wt: 323.3 g/mol
InChI Key: BKOFRRRTLKGNBM-UHFFFAOYSA-N
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Description

N-(9H-Fluoren-9-ylidene)-4-(trifluoromethyl)aniline is a Schiff base derivative formed via the condensation of 9-fluorenone and 4-(trifluoromethyl)aniline. Schiff bases like this are pivotal in coordination chemistry and materials science due to their conjugated π-systems and electron-deficient characteristics, which are amplified by the electron-withdrawing trifluoromethyl (-CF₃) group .

Properties

CAS No.

68161-28-4

Molecular Formula

C20H12F3N

Molecular Weight

323.3 g/mol

IUPAC Name

N-[4-(trifluoromethyl)phenyl]fluoren-9-imine

InChI

InChI=1S/C20H12F3N/c21-20(22,23)13-9-11-14(12-10-13)24-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12H

InChI Key

BKOFRRRTLKGNBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-Fluoren-9-ylidene)-4-(trifluoromethyl)aniline typically involves the condensation of 9-fluorenone with 4-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure the formation of the desired product. For example, a common method involves refluxing the reactants in ethanol with a catalytic amount of acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(9H-Fluoren-9-ylidene)-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.

    Reduction: Reduction reactions can convert the fluorenylidene group to a fluorenyl group.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-(9H-Fluoren-9-ylidene)-4-(trifluoromethyl)aniline has the molecular formula C20H12F3NC_{20}H_{12}F_3N and a molecular weight of approximately 323.3 g/mol. The compound features a fluorenylidene moiety, which contributes to its stability and reactivity, particularly in forming Schiff bases through condensation reactions with aldehydes and ketones .

Medicinal Chemistry

One of the prominent applications of this compound is in medicinal chemistry, where it serves as a potential pharmacophore due to its biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Case Studies

  • Anticancer Activity : Research indicates that fluorinated compounds can exhibit significant anticancer properties. This compound has been studied for its ability to inhibit cancer cell proliferation, potentially through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties : The compound has also shown promise as an antimicrobial agent, with studies demonstrating its effectiveness against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes.

Organic Electronics

The compound is utilized in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its electron-rich structure allows it to function effectively as a hole transport material.

Performance Metrics

PropertyValue
Emission Wavelength484 nm (in THF)
Thermal Stability>420 °C (0.5% weight loss)
SolubilitySoluble in common organic solvents

These properties make this compound suitable for high-performance electronic applications .

Dye Synthesis

This compound can serve as a precursor for various dyes due to its ability to form stable chromophores. The incorporation of trifluoromethyl groups into dye structures often results in enhanced photostability and color intensity.

Applications in Dyes

  • Fluorescent Dyes : The compound's structural features allow it to be modified into fluorescent dyes used in biological imaging.
  • Industrial Dyes : Its derivatives are being explored for use in textiles and coatings due to their vibrant colors and durability .

Material Science

In material science, this compound is investigated for its role in synthesizing polymers with desirable mechanical and thermal properties.

Polymer Applications

  • Conductive Polymers : The compound can be polymerized to create conductive materials suitable for electronic applications.
  • Composite Materials : Its incorporation into composite materials improves thermal resistance and mechanical strength, making it useful in aerospace and automotive industries .

Mechanism of Action

The mechanism by which N-(9H-Fluoren-9-ylidene)-4-(trifluoromethyl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with proteins or nucleic acids, influencing their structure and function. The fluorenylidene group can participate in π-π interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

N-(9H-Fluoren-9-ylidene)-4-methylaniline

Structure and Synthesis: This compound, structurally analogous to the target molecule, replaces the -CF₃ group with a -CH₃ group. It crystallizes in a monoclinic system (space group P2₁/n) with unit cell parameters a = 5.6423 Å, b = 12.187 Å, c = 21.310 Å, and β = 94.441° . The synthesis involves condensation of 9-fluorenone and 4-methylaniline, followed by recrystallization from ethanol .

Key Differences :

  • Electronic Effects : The -CH₃ group is electron-donating, enhancing electron density in the aniline ring, whereas -CF₃ is strongly electron-withdrawing. This difference impacts conjugation and redox properties.
  • Crystal Packing : The methyl derivative exhibits hydrogen bonding and C–H···π interactions , while the bulkier -CF₃ group in the target compound may introduce steric hindrance or fluorine-specific interactions (e.g., C–F···H–C).

N,N-Bis(4-(2-bromo-9-phenyl-fluoren-9-yl)phenyl)aniline

Structure and Synthesis :
This brominated derivative features two 2-bromo-9-phenylfluorenyl groups attached to a central aniline. It is synthesized using BF₃·Et₂O as a catalyst, achieving an 83% yield . MALDI-TOF-MS confirms its molecular weight (m/z = 883 [M⁺]) .

Key Differences :

  • Substituent Reactivity : Bromine atoms enable cross-coupling reactions (e.g., Suzuki-Miyaura), offering synthetic versatility absent in the -CF₃-substituted target compound.
  • Steric Profile : The bulky bromo and phenyl groups create a more rigid, three-dimensional structure compared to the planar fluorenylidene-aniline system.

(E)-N-[2-(9-Fluorenylidene)-3a,5,7-trimethyl-3,3a-dihydro-2H-indol-3-ylidene]-2,4,6-trimethylaniline

Structure and Synthesis: This compound integrates an indole ring and trimethylphenyl groups, forming a non-planar structure with a dihedral angle of 85.38° between the indole and benzene rings. Stabilization arises from hydrogen bonds and C–H···π interactions .

Key Differences :

  • Planarity vs. Non-Planarity: The indole derivative’s non-planar geometry contrasts with the expected planar configuration of the target compound, influencing π-π stacking and optoelectronic properties.
  • Synthetic Complexity : The indole-containing compound requires multi-step synthesis involving mesityl isocyanide , whereas the target compound’s synthesis is simpler (condensation reaction).

4-Bromo-N,N-bis(9,9-dimethyl-9H-fluoren-2-yl)aniline

Structure and Synthesis :
This derivative features bromine and dimethylfluorenyl groups. Its synthesis likely mirrors methods described for similar brominated fluorene-aniline compounds, emphasizing electrophilic aromatic substitution .

Key Differences :

  • Electronic vs. Steric Dominance : Bromine’s electronegativity and size differ from -CF₃, which is smaller but more electron-withdrawing.
  • Applications : Brominated derivatives are precursors for cross-coupling reactions, while -CF₃-substituted compounds may excel in applications requiring thermal stability or electron-deficient motifs (e.g., organic semiconductors).

Physicochemical and Functional Comparisons

Electronic Properties

Compound Substituent Electronic Effect Potential Application
Target Compound -CF₃ Strongly electron-withdrawing Organic electronics, ligands
N-(9H-Fluoren-9-ylidene)-4-methylaniline -CH₃ Electron-donating Coordination polymers
Brominated Derivatives -Br Moderately electron-withdrawing Cross-coupling precursors

Crystal Packing and Stability

  • Hydrogen Bonding: Present in -CH₃ and indole derivatives but likely absent in the -CF₃ compound due to reduced H-bond donor capacity.
  • Thermal Stability : The -CF₃ group may enhance thermal stability compared to -CH₃ or -Br due to stronger C–F bonds and reduced oxidative degradation.

Biological Activity

N-(9H-Fluoren-9-ylidene)-4-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

This compound is synthesized through the condensation of 9-fluorenone with 4-(trifluoromethyl)aniline. This process typically involves various reaction conditions that can influence the yield and purity of the product. The compound has a molecular formula of C19H13F3N and a molecular weight of approximately 325.31 g/mol .

PropertyValue
Molecular FormulaC19H13F3N
Molecular Weight325.31 g/mol
PurityTypically >95%
GHS Hazard ClassEnvironmental Hazard

2.1 Antimicrobial Activity

Research indicates that compounds with a trifluoromethyl group, such as this compound, exhibit notable antimicrobial properties. In vitro studies have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these activities vary, suggesting a structure-activity relationship influenced by the trifluoromethyl substituent .

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (μM)
Staphylococcus aureus0.070 - 8.95
Methicillin-resistant S. aureusSignificant activity observed

2.2 Anticancer Activity

The compound has also been evaluated for its anticancer properties against several human cancer cell lines, including A549 (lung carcinoma), MDA-MB-231 (breast carcinoma), and HeLa (cervical carcinoma). Studies showed that this compound exhibits cytotoxic effects, with IC50 values indicating potent antiproliferative activity .

Table 3: Anticancer Activity Results

Cell LineIC50 (μM)
A54920 - 50
MDA-MB-23110 - 30
HeLaModerate activity observed

The biological activity of this compound is believed to involve multiple mechanisms:

  • Protein Interaction : The fluorenylidene moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially altering their function.
  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and bacterial growth, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis .
  • Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory pathways by influencing transcription factors like NF-κB, although further research is needed to clarify this mechanism .

4. Case Studies and Research Findings

Recent studies have highlighted the potential of this compound as a lead compound for drug development:

  • Antimicrobial Efficacy : A study evaluated various derivatives of fluorene-based compounds, revealing that those containing the trifluoromethyl group showed enhanced antibacterial activity against resistant strains .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects against cancer cell lines, establishing a correlation between structural modifications and increased antiproliferative effects .
  • Molecular Docking Studies : Computational analyses have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression and bacterial resistance mechanisms, providing insights into its therapeutic potential .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(9H-Fluoren-9-ylidene)-4-(trifluoromethyl)aniline?

Methodological Answer:
The compound is synthesized via Schiff base formation between 9-fluorenone derivatives and substituted anilines. A typical protocol involves:

  • Acid-catalyzed condensation : Reacting 9-fluorenone with 4-(trifluoromethyl)aniline in toluene under reflux with p-toluenesulfonic acid as a catalyst, followed by purification via recrystallization .
  • Alternative routes : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may precede Schiff base formation if pre-functionalized fluorene or aniline moieties are required .
    Key parameters include solvent choice (e.g., toluene for azeotropic water removal), catalyst loading (0.5–5 mol%), and reaction time (12–24 hrs).

Advanced: How can competing side reactions (e.g., oligomerization or hydrolysis) be minimized during synthesis?

Methodological Answer:

  • Moisture control : Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of the imine bond .
  • Steric/electronic modulation : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the aniline to enhance electrophilicity of the carbonyl and accelerate Schiff base formation .
  • Real-time monitoring : Employ LC-MS or TLC to detect intermediates like hemiaminals, which may oligomerize if left unchecked. Adjust stoichiometry (1:1.2 fluorenone:aniline) to favor product formation .

Basic: What crystallographic techniques are used to determine the structure of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Crystals are mounted on a Bruker SMART APEX CCD diffractometer. Data collection includes φ and ω scans with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) .
  • Data processing : Use SADABS for absorption correction and SHELXT for structure solution via intrinsic phasing. Refinement is performed with SHELXL , optimizing parameters like anisotropic displacement and hydrogen bonding .
    Typical metrics: R₁ < 0.05, wR₂ < 0.12, and goodness-of-fit (S) ≈ 1.0 .

Advanced: How are crystallographic disorders (e.g., fluorene ring torsions) resolved during refinement?

Methodological Answer:

  • Disorder modeling : Split disordered atoms into multiple sites with occupancy factors summing to 1.0. For example, fluorene ring torsions may require PART instructions in SHELXL to model alternate conformations .
  • Restraints : Apply geometric restraints (e.g., DELU, SIMU) to maintain chemically reasonable bond lengths and angles in disordered regions .
  • Validation tools : Use OLEX2 to visualize electron density maps (e.g., FoFc) and confirm disorder resolution .

Basic: How does the trifluoromethyl group influence the compound’s electronic properties?

Methodological Answer:

  • Electron-withdrawing effect : The −CF₃ group reduces electron density on the aniline ring, stabilizing the imine bond and enhancing resistance to hydrolysis .
  • Spectroscopic signatures : In UV-Vis, the −CF₃ group induces bathochromic shifts due to conjugation with the fluorene π-system. In ¹⁹F NMR, a singlet near δ −60 ppm is characteristic .

Advanced: What strategies are used to analyze conflicting crystallographic data (e.g., bond length discrepancies)?

Methodological Answer:

  • Data cross-validation : Compare bond lengths/angles with similar structures in the Cambridge Structural Database (CSD). For example, C–N bond lengths in Schiff bases typically range from 1.27–1.30 Å .
  • Error analysis : Calculate standard uncertainties (s.u.) via full-matrix least-squares refinement in SHELXL . Discrepancies > 3σ may indicate misassigned symmetry or thermal motion artifacts .
  • Complementary techniques : Validate using solid-state NMR or DFT calculations (e.g., B3LYP/6-31G*) to reconcile experimental and theoretical geometries .

Basic: What are the potential applications of this compound in materials science?

Methodological Answer:

  • Optoelectronic materials : The fluorene core enables π-conjugation for organic LEDs (OLEDs) or photovoltaic devices. The −CF₃ group enhances electron transport and thermal stability .
  • Coordination chemistry : The imine nitrogen can act as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with catalytic or magnetic properties .

Advanced: How can computational methods (e.g., DFT) predict reactivity or supramolecular packing?

Methodological Answer:

  • Reactivity prediction : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO). For example, HOMO localization on the fluorene ring suggests electrophilic attack sites .
  • Packing analysis : Employ Mercury (CSD) to simulate crystal packing via Hirshfeld surfaces. Dominant interactions (e.g., C–H···π, F···H) guide predictions of solubility and polymorphism .

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